molecular formula C12H12ClN3O2 B1206916 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole CAS No. 54708-68-8

1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole

Cat. No.: B1206916
CAS No.: 54708-68-8
M. Wt: 265.69 g/mol
InChI Key: FBCZATUQGDWDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a 3-chlorophenyl group, a methoxy group, and an N-methylcarbamoyl group, making it a unique and potentially valuable chemical entity.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted hydrazine and a β-diketone or β-ketoester.

    Cyclization: The hydrazine reacts with the β-diketone or β-ketoester to form the pyrazole ring through a cyclization reaction.

    Substitution: The 3-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Methoxylation: The methoxy group is added through a methylation reaction, typically using a methylating agent such as dimethyl sulfate or methyl iodide.

    Carbamoylation: The N-methylcarbamoyl group is introduced by reacting the pyrazole with methyl isocyanate or a similar carbamoylating agent.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The N-methylcarbamoyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological activities, including enzyme inhibition and receptor binding.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied, but common targets may include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole can be compared with other pyrazole derivatives, such as:

    1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound features a similar pyrazole core but with different substituents, leading to variations in reactivity and biological activity.

    1-(3-Chlorophenyl)-5-methoxy-3-(N-ethylcarbamoyl)pyrazole: The N-ethylcarbamoyl group in this compound provides a point of comparison for studying the effects of different carbamoyl substituents on the compound’s properties.

    1-(3-Chlorophenyl)-5-methoxy-3-(N-methylsulfonyl)pyrazole: The presence of a sulfonyl group instead of a carbamoyl group can significantly alter the compound’s chemical and biological behavior.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-14-12(17)10-7-11(18-2)16(15-10)9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCZATUQGDWDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203173
Record name 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54708-68-8
Record name 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054708688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Reactant of Route 4
Reactant of Route 4
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Reactant of Route 5
Reactant of Route 5
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole
Reactant of Route 6
Reactant of Route 6
1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.